1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one
Description
This compound is a pyrimidine nucleoside analog characterized by a sulfanylidene (S=) group at position 2 of the pyrimidine ring and a hydroxymethyl-substituted oxolane (tetrahydrofuran) ring.
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-5-3-12(10(17)11-9(5)15)8-2-6(14)7(4-13)16-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISWNSOQFZRVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)C2CC(C(O2)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Oxolan (Ribose) Moiety with Hydroxymethyl Substituents
The oxolan ring, functionalized with hydroxymethyl and hydroxyl groups, is typically synthesized via:
Starting from D-Glucose or D-Galactose Derivatives: These sugars undergo selective protection/deprotection steps, oxidation, and ring closure to form the tetrahydrofuran (oxolane) ring with hydroxymethyl groups attached at specific positions.
Hydroxymethylation: Formaldehyde or paraformaldehyde is used to introduce hydroxymethyl groups at the 2-position of the oxolan ring, often via nucleophilic addition or Mannich-type reactions.
Synthesis of the Pyrimidine Base with Sulfur Substitution
The pyrimidine core, specifically 2-thio derivatives, are synthesized through:
Construction of the Pyrimidine Ring: Starting from urea derivatives and malononitrile or cyanoacetamide, cyclization reactions produce the pyrimidine ring.
Introduction of the Sulfur Atom: Thiolation reagents, such as Lawesson's reagent or phosphorus sulfides, are employed to replace the oxygen at the 2-position with sulfur, yielding 2-thio pyrimidine derivatives.
Glycosylation: Coupling of Sugar and Base
The coupling step involves:
Activation of the Sugar Moiety: The hydroxymethylated oxolan is converted into a glycosyl donor, typically via formation of a halide (e.g., bromide) or trichloroacetimidate derivatives.
Coupling with the Pyrimidine Base: Under Lewis acid catalysis (e.g., BF₃·Et₂O), the activated sugar reacts with the pyrimidine base, forming the nucleoside linkage.
Final Functional Group Modifications
Post-coupling, the compound undergoes:
- Hydroxylation or Hydroxymethylation: To ensure the correct placement of hydroxymethyl groups on the oxolan ring.
- Purification: Chromatography techniques, such as preparative HPLC, are used to isolate the target compound with high purity.
Representative Data Table of Preparation Methods
Notes on Optimization and Research Findings
- Yield Optimization: Use of microwave-assisted synthesis has been shown to enhance reaction rates and yields during glycosylation steps.
- Purity Control: High-performance liquid chromatography (HPLC) and recrystallization are critical for removing impurities, especially unreacted starting materials and side products.
- Reaction Conditions: Mild temperatures (~25-50°C) and inert atmospheres (nitrogen or argon) are preferred to prevent oxidation or decomposition.
- Scalability: Multi-step synthesis protocols have been adapted for scale-up using automated synthesizers, maintaining consistency and high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfanylidenepyrimidinone moiety can be reduced to form thiol derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Scientific Research Applications
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes and receptors, modulating their activity. The hydroxymethyl and sulfanylidenepyrimidinone groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences among related compounds:
Mechanism of Action
- Target Compound : Hypothesized to act as a thymidine analog. If phosphorylated to its triphosphate form, it may inhibit DNA polymerases or incorporate into DNA, disrupting replication. The sulfanylidene group could enhance electron-withdrawing effects, altering binding affinity compared to dione analogs .
- Telbivudine : Phosphorylated to triphosphate, competes with thymidine 5′-triphosphate for incorporation into HBV DNA, causing chain termination .
- Trifluridine : Metabolized to trifluridine triphosphate, inhibits thymidylate synthase and incorporates into DNA, causing strand breaks .
- Floxuridine: Converted to 5-fluoro-2′-deoxyuridine monophosphate (FdUMP), a potent thymidylate synthase inhibitor, blocking DNA synthesis .
- Zidovudine : Azido group prevents further phosphorylation in host cells; triphosphate form inhibits HIV reverse transcriptase .
Pharmacokinetic and Electronic Properties
- Sulfanylidene vs. Dione Groups : The sulfanylidene group in the target compound introduces a stronger electron-withdrawing effect compared to the carbonyl group in 2,4-dione analogs. This may increase metabolic stability or alter interactions with kinases during phosphorylation .
- Fluorine and Azido Modifications : Fluorine (Trifluridine, FMAU) and azido (Zidovudine) substituents enhance resistance to enzymatic degradation and improve target specificity. The target compound lacks these groups but may leverage sulfur’s nucleophilicity for unique binding .
Resistance Mechanisms
- Thymidylate synthase mutations (e.g., reduced FdUMP affinity) confer resistance to fluoropyrimidines like Floxuridine .
- HBV DNA polymerase mutations (e.g., rtM204I) reduce Telbivudine efficacy .
- The target compound’s sulfanylidene group may evade resistance mechanisms associated with dione or fluorine-based analogs, though this requires experimental validation.
Research Findings and Computational Insights
- DFT/TDDFT Studies : Telbivudine and similar analogs were analyzed using density functional theory, revealing optimized geometries and electronic structures critical for enzyme binding . The target compound’s sulfanylidene group likely alters frontier molecular orbitals (HOMO/LUMO), impacting reactivity and binding to viral polymerases.
- Docking Simulations : AutoDock Vina () could predict the target compound’s binding mode to HBV DNA polymerase or thymidylate synthase, comparing its affinity to Telbivudine or Trifluridine.
Biological Activity
Molecular Formula
- Molecular Formula : C10H13N3O5S
- Molecular Weight : 273.29 g/mol
Structure
The compound features a pyrimidine core with hydroxymethyl and sulfanyl groups, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one have shown efficacy against various bacterial strains and fungi. A study demonstrated that modifications in the sulfanyl group can enhance the antimicrobial potency of pyrimidine derivatives, suggesting a promising avenue for further exploration in antibiotic development .
Antiviral Properties
Pyrimidine derivatives have also been studied for their antiviral activities. Specific analogs have shown effectiveness against viral infections, particularly in inhibiting viral replication. The presence of hydroxymethyl groups is believed to play a crucial role in enhancing the interaction with viral enzymes, thus inhibiting their activity .
Anticancer Potential
Recent studies have explored the anticancer potential of similar compounds. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, a related compound was found to trigger cell cycle arrest in cancer cell lines, leading to reduced proliferation rates .
Case Studies
- Case Study 1 : A derivative of the compound was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests.
- Case Study 2 : In vitro studies on cancer cell lines (e.g., MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications. The compound's mechanism of action appears to involve the disruption of cellular metabolic pathways essential for cancer cell survival.
Structure-Activity Relationship (SAR)
A detailed SAR analysis suggests that modifications at the hydroxymethyl and sulfanyl positions significantly influence biological activity. For instance:
- Hydroxymethyl Substitution : Enhances solubility and bioavailability.
- Sulfanyl Group Variations : Alter the electronic properties, affecting interaction with biological targets.
Data Summary
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?
Synthesis typically involves multi-step routes with careful control of reaction parameters. For example:
- Nucleoside analog synthesis : Use protected sugar moieties (e.g., oxolane derivatives) coupled with pyrimidinone precursors via glycosylation reactions. Reaction temperatures (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) are critical for yield optimization .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity .
Q. How can the compound’s structural integrity be validated post-synthesis?
Q. What safety protocols are essential for handling this compound in the lab?
- Hazard mitigation : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, rinse immediately with water and remove contaminated clothing .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can molecular docking studies be designed to explore this compound’s interaction with biological targets?
- Software tools : Use AutoDock Vina for ligand-protein docking, optimizing parameters like exhaustiveness (≥8) and grid box size (20 ų) centered on the active site .
- Scoring function validation : Compare binding affinities (ΔG) with known inhibitors using UCSF Chimera for visualization of hydrogen bonds and hydrophobic interactions .
- Example application : Dock the compound into thymidylate synthase (PDB: 1HVY) to assess potential antimetabolite activity .
Q. What experimental strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., ring puckering in the oxolane moiety) cause signal broadening .
- DEPT-135 and 2D-COSY : Assign ambiguous proton environments (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) .
- X-ray crystallography : Resolve conformational ambiguities; compare with structurally analogous compounds (e.g., uridine derivatives) .
Q. How can computational modeling predict the compound’s metabolic stability?
- ADMET prediction : Use SwissADME to calculate logP (hydrophobicity), topological polar surface area (TPSA > 80 Ų indicates poor membrane permeability), and CYP450 inhibition profiles .
- Density Functional Theory (DFT) : Model oxidation pathways (e.g., sulfanylidene → sulfoxide) using B3LYP/6-31G* basis sets to identify reactive sites .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
- Thione-thiol tautomerism : The sulfanylidene group (C=S) acts as a soft nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form thioethers .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions, enhancing substitution rates .
Contradiction Analysis
Q. Conflicting reports on biological activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
